molecular formula C22H21NO7 B2364370 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 637751-22-5

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2364370
M. Wt: 411.41
InChI Key: HDKBFCVLOQCMON-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, also known as EPC-Mo, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • A method for the simple synthesis of the esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids demonstrates the versatility of related chromen structures in organic synthesis. This process involves short-term treatment with hydrohalogen acids and potential hydrolysis to the 4-hydroxy derivative under specific conditions (Ukrainets et al., 2006).

  • Research on phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups reveals their potential as agents for photodynamic therapy. These derivatives show promising results in in vitro models using cancer cell lines, highlighting their significance in medicinal applications (Kucińska et al., 2015).

  • An efficient protocol for the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates through condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate introduces a novel pathway for synthesizing coumarin derivatives, showcasing the adaptability of chromene structures in chemical syntheses (Sairam et al., 2015).

Pharmacological and Biological Applications

  • A study on a new P-glycoprotein inhibitor, HM-30181, explores its metabolism in rats using liquid chromatography/electrospray mass spectrometry. This research provides insight into the metabolic pathways of chromene-based inhibitors and their potential therapeutic applications (Paek et al., 2006).

  • The discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186) as a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers illustrates the application of chromene derivatives in targeted cancer therapy. This compound entered phase I clinical trials, indicating its potential for clinical use (Barlaam et al., 2015).

properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-2-27-17-5-3-4-6-18(17)30-20-14-28-19-13-15(7-8-16(19)21(20)24)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBFCVLOQCMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

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